molecular formula C17H14FN5O B2767545 (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide CAS No. 897623-57-3

(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

Cat. No. B2767545
CAS RN: 897623-57-3
M. Wt: 323.331
InChI Key: CVNDYWXDVDOPOR-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide, also known as TAK-915, is a novel drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of compounds known as GABA A α5 negative allosteric modulators, which means that it can selectively reduce the activity of GABA A receptors containing the α5 subunit.

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, substituted with tetrazole-bearing benzenesulfonamide groups, highlighted their suitability as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for medical applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles, which share a structural motif with the query compound, have been found to possess highly selective and potent antitumor properties both in vitro and in vivo. These compounds are metabolically activated by cytochrome P450 1A1, generating active metabolites that contribute to their antitumor efficacy. Adjustments in their structure, such as fluorine substitution, have been utilized to enhance their metabolic stability and antitumor potency (Bradshaw et al., 2002).

Coordination Networks and NLO Properties

Research on tetrazolate-yl acylamide tectons with various substituents, including fluorophenyl units, led to the formation of crystalline coordination networks. These networks exhibited significant second harmonic generation (SHG) efficiencies, indicating their potential utility in nonlinear optical (NLO) applications. The substituents' effects on the structural topologies and NLO properties of these coordination networks were explored, showing the versatility of tetrazole-containing compounds in materials science (Liao et al., 2013).

properties

IUPAC Name

(Z)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,24)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNDYWXDVDOPOR-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

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